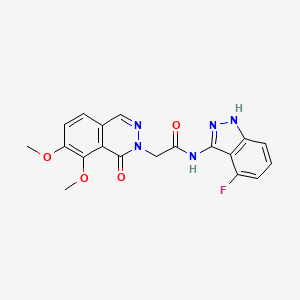![molecular formula C19H17FN4O3 B12175108 N-(2-fluorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12175108.png)
N-(2-fluorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features a fluorophenyl group and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the coupling of 2-fluoroaniline with an indole derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide: Shares the indole and fluorophenyl groups but differs in the acetamide structure.
N-[(Furan-2-Yl)Carbonyl]-L-Leucyl-®-[1-Amino-2(1H-Indol-3-Yl)Ethyl]-Phosphonic Acid: Contains an indole moiety but has different functional groups and applications.
Uniqueness
N-(2-fluorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H17FN4O3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N'-(2-fluorophenyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C19H17FN4O3/c20-13-6-2-4-8-15(13)24-19(27)18(26)22-10-9-21-17(25)16-11-12-5-1-3-7-14(12)23-16/h1-8,11,23H,9-10H2,(H,21,25)(H,22,26)(H,24,27) |
InChI-Schlüssel |
BPQMGESDIYEILJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12175029.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)
![5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B12175050.png)
![6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175051.png)
![N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12175057.png)

![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)

![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12175093.png)
![N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12175096.png)
